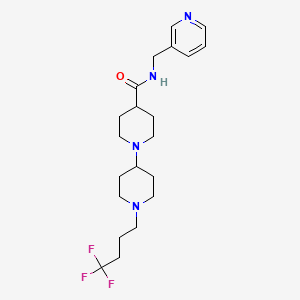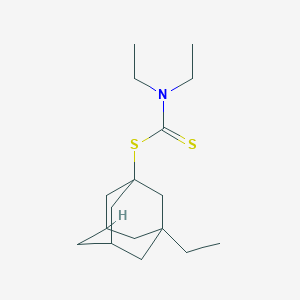![molecular formula C15H18ClNOS3 B5198484 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;chloride](/img/structure/B5198484.png)
8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core with multiple substituents, including ethoxy, dimethyl, and methylsulfanyl groups, which contribute to its distinctive chemical behavior.
准备方法
The synthesis of 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as aniline derivatives and ketones.
Introduction of Substituents: The ethoxy, dimethyl, and methylsulfanyl groups are introduced through nucleophilic substitution reactions using corresponding reagents like ethyl iodide, dimethyl sulfate, and methylthiol.
Cyclization and Quaternization: The final step involves cyclization to form the dithiolo ring and quaternization with a suitable chloride source to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反应分析
8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylsulfanyl groups with other functional groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings.
科学研究应用
8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have antimicrobial or anticancer properties, warranting further investigation.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.
作用机制
The mechanism of action of 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the methylsulfanyl group may interact with thiol-containing enzymes, inhibiting their activity and leading to cellular dysfunction.
相似化合物的比较
Similar compounds to 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride include:
8-ethoxy-4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride: This compound shares a similar structure but differs in the oxidation state of the dithiolo ring.
N-(3,4-dichlorophenyl)-8-ethoxy-1-[(4-isopropylphenyl)imino]-4,4-dimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-carboxamide:
The uniqueness of 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride lies in its specific combination of substituents and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NOS3.ClH/c1-5-17-9-6-7-11-10(8-9)12-13(15(2,3)16-11)19-20-14(12)18-4;/h6-8,16H,5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUIZYDRPDPNP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=[S+]S3)SC)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5198405.png)
![1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one](/img/structure/B5198413.png)

![N-[1-(PYRIDIN-4-YL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5198427.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)
![5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5198444.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)

![N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE](/img/structure/B5198470.png)

![3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5198494.png)
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5198501.png)
